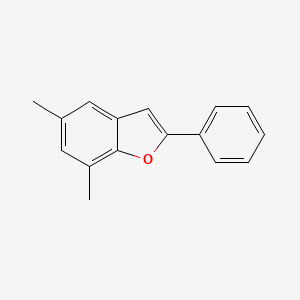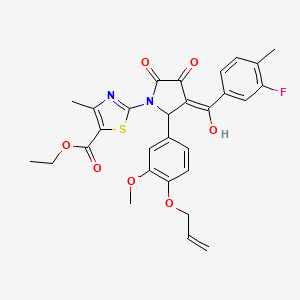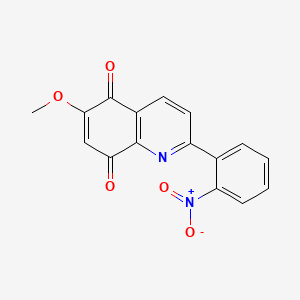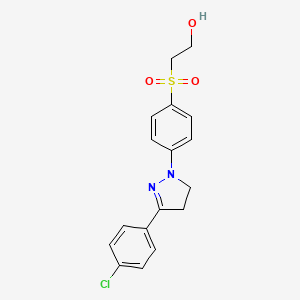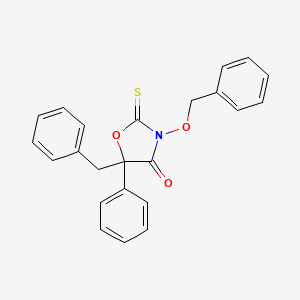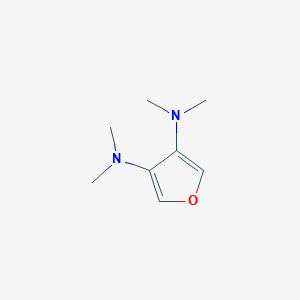![molecular formula C8H3ClINO2 B12888579 4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
4-Iodobenzo[d]oxazole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobenzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that contains both iodine and chlorine atoms. It is a derivative of benzo[d]oxazole, a structure known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[d]oxazole-2-carbonyl chloride typically involves the iodination of benzo[d]oxazole followed by the introduction of the carbonyl chloride group. One common method includes the reaction of benzo[d]oxazole with iodine and a suitable oxidizing agent to introduce the iodine atom. This is followed by the reaction with oxalyl chloride or thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodobenzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as triethylamine, and a solvent like dichloromethane.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in the presence of a base and solvent.
Major Products Formed
The major products formed from these reactions include substituted benzo[d]oxazole derivatives, reduced forms of the compound, and coupled products with various functional groups.
Applications De Recherche Scientifique
4-Iodobenzo[d]oxazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a building block for the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Iodobenzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The iodine and carbonyl chloride groups make it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzo[d]oxazole: Lacks the carbonyl chloride group but shares similar reactivity due to the iodine atom.
Benzo[d]oxazole-2-carbonyl chloride: Lacks the iodine atom but contains the reactive carbonyl chloride group.
4-Chlorobenzo[d]oxazole-2-carbonyl chloride: Contains chlorine instead of iodine, affecting its reactivity and applications.
Uniqueness
4-Iodobenzo[d]oxazole-2-carbonyl chloride is unique due to the presence of both iodine and carbonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the development of complex molecules and materials.
Propriétés
Formule moléculaire |
C8H3ClINO2 |
|---|---|
Poids moléculaire |
307.47 g/mol |
Nom IUPAC |
4-iodo-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C8H3ClINO2/c9-7(12)8-11-6-4(10)2-1-3-5(6)13-8/h1-3H |
Clé InChI |
RGFCLZDJVDAYHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)N=C(O2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)
![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)

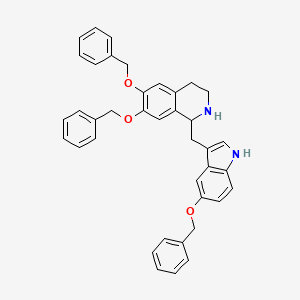

![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)
